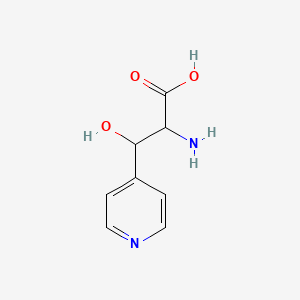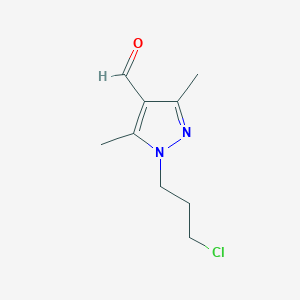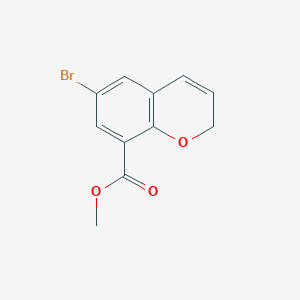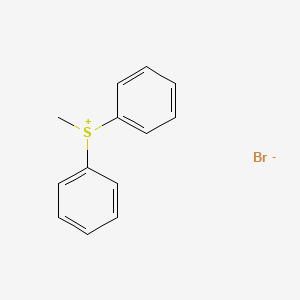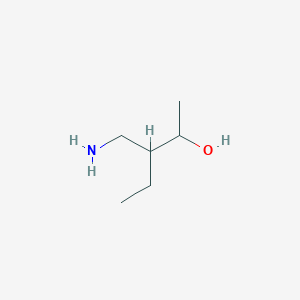amine](/img/structure/B13177887.png)
[1-(Adamantan-2-yl)ethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-2-yl)ethylamine: is an organic compound that features an adamantane core, a unique and highly stable tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-2-yl)ethylamine typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantan-2-ylmethanol with methylamine under acidic conditions to form the desired amine . Another approach involves the reductive amination of adamantan-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 1-(Adamantan-2-yl)ethylamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(Adamantan-2-yl)ethylamine can undergo oxidation reactions to form corresponding oxides or ketones.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Formation of adamantan-2-one derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(Adamantan-2-yl)ethylamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents .
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents, including antiviral drugs and neuroprotective agents .
Industry: In the industrial sector, 1-(Adamantan-2-yl)ethylamine is used in the synthesis of advanced materials, such as high-performance polymers and nanomaterials .
Wirkmechanismus
The mechanism of action of 1-(Adamantan-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid and stable framework that can enhance binding affinity and selectivity . The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Adamantane: The parent compound, known for its stability and use in antiviral drugs like amantadine.
Memantine: A derivative used as a neuroprotective agent in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral drug similar to amantadine but with a different pharmacokinetic profile.
Uniqueness: 1-(Adamantan-2-yl)ethylamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C13H23N |
|---|---|
Molekulargewicht |
193.33 g/mol |
IUPAC-Name |
1-(2-adamantyl)-N-methylethanamine |
InChI |
InChI=1S/C13H23N/c1-8(14-2)13-11-4-9-3-10(6-11)7-12(13)5-9/h8-14H,3-7H2,1-2H3 |
InChI-Schlüssel |
KYFBJODZLRBIAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1C2CC3CC(C2)CC1C3)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
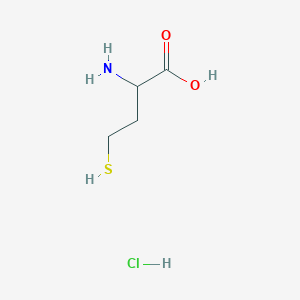
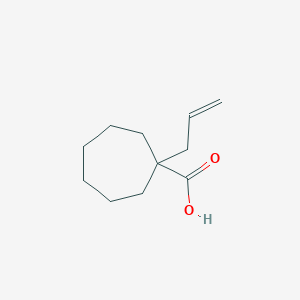
![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)
